N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine
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Overview
Description
N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine is a synthetic organic compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Allylation: The tetraazole ring is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Benzylation: The final step involves the benzylation of the amine group with 3,4-dimethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-allyl-1H-tetrazol-5-yl)-N-(3,4-dimethoxyphenyl)amine
- N-(1-allyl-1H-tetrazol-5-yl)-N-(3,4-dimethoxybenzyl)acetamide
- N-(1-allyl-1H-tetrazol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine
Uniqueness
N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the tetraazole ring and the benzylamine moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
878424-48-7 |
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Molecular Formula |
C13H17N5O2 |
Molecular Weight |
275.31g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C13H17N5O2/c1-4-7-18-13(15-16-17-18)14-9-10-5-6-11(19-2)12(8-10)20-3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15,17) |
InChI Key |
UEHDJBNUFKPISX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NN=NN2CC=C)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NN=NN2CC=C)OC |
Origin of Product |
United States |
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